5-Bromo-4-methyl-1H-1,2,3-triazole hydrobromide
CAS No.:
Cat. No.: VC15948852
Molecular Formula: C3H5Br2N3
Molecular Weight: 242.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H5Br2N3 |
|---|---|
| Molecular Weight | 242.90 g/mol |
| IUPAC Name | 4-bromo-5-methyl-2H-triazole;hydrobromide |
| Standard InChI | InChI=1S/C3H4BrN3.BrH/c1-2-3(4)6-7-5-2;/h1H3,(H,5,6,7);1H |
| Standard InChI Key | NYZXUQOMYYOPEU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NNN=C1Br.Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-Bromo-4-methyl-1H-1,2,3-triazole hydrobromide belongs to the 1,2,3-triazole family, distinguished by a bromine atom at the 5-position and a methyl group at the 4-position of the heterocyclic ring. The hydrobromic acid salt form enhances its stability and solubility in polar solvents. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1956335-37-7 | |
| Molecular Formula | C₃H₅Br₂N₃ | |
| Molecular Weight | 242.90 g/mol | |
| Hazard Statements | H315, H319, H335 |
The crystalline solid exhibits moderate stability under ambient conditions but requires inert storage to prevent decomposition. Spectroscopic data (e.g., NMR, IR) remain unreported in open literature, though analogous triazoles typically show distinct 1H NMR signals for aromatic protons and substituents.
Structural Elucidation
The 1,2,3-triazole core adopts a planar conformation, with bromine and methyl groups influencing electronic distribution. Quantum mechanical calculations predict that bromine’s electronegativity polarizes the ring, enhancing electrophilic substitution reactivity at the 1-position. The methyl group contributes steric effects, potentially directing regioselectivity in subsequent reactions.
Synthesis and Manufacturing Approaches
General Triazole Synthesis Strategies
While no explicit procedures for 5-bromo-4-methyl-1H-1,2,3-triazole hydrobromide are documented, its synthesis likely involves cycloaddition or bromination steps. The Huisgen 1,3-dipolar cycloaddition—a hallmark of click chemistry—could generate the triazole backbone from alkynes and azides. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces 1,4-disubstituted triazoles, but regioselective methods for 1,2,3-triazoles would require alternative catalysts or conditions.
Hypothetical Synthetic Route
A plausible pathway involves:
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Methylation and Bromination of 1H-1,2,3-Triazole:
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Salt Formation:
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Treatment with hydrobromic acid to yield the hydrobromide salt, improving crystallinity and handling properties.
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Reaction optimization might mirror conditions from analogous triazole syntheses. For instance, copper(I) iodide and cesium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures (100°C) have been effective for coupling brominated triazoles with aryl halides . Adjusting stoichiometry and catalysts could adapt these methods for the target compound.
Challenges in Synthesis
Key hurdles include:
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Regioselectivity: Ensuring bromination occurs exclusively at the 5-position.
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Purification: Separating regioisomers and byproducts via techniques like flash chromatography or recrystallization .
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Yield Optimization: Current analogs report yields of 20–73% under varying conditions, suggesting room for improvement .
Reactivity and Applications
Cross-Coupling Reactions
The bromine atom positions 5-bromo-4-methyl-1,2,3-triazole as a versatile electrophile in metal-catalyzed couplings. Palladium-catalyzed Suzuki-Miyaura reactions could arylate the triazole, enabling access to biaryl structures prevalent in pharmaceuticals . For example, coupling with 4-(trifluoromethoxy)phenylboronic acid might yield analogs with enhanced bioactivity, as seen in 1,2,4-triazole derivatives .
Pharmaceutical Relevance
Triazoles are privileged scaffolds in drug discovery due to their metabolic stability and hydrogen-bonding capacity. The methyl group in 5-bromo-4-methyl-1,2,3-triazole may improve lipophilicity, aiding blood-brain barrier penetration. Potential applications include:
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Antimicrobial Agents: Triazoles inhibit cytochrome P450 enzymes in fungi, suggesting utility in antifungal drug development.
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Kinase Inhibitors: The bromine atom could serve as a halogen bond donor, enhancing target affinity in kinase binding pockets.
Materials Science
In coordination chemistry, the triazole nitrogen atoms can chelate metals, forming complexes with applications in catalysis or luminescent materials. The methyl group’s steric bulk might tune the geometry and reactivity of such complexes.
Future Research Directions
Synthetic Methodology Development
Efforts should prioritize:
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Regioselective Bromination: Exploring directing groups or catalysts to control bromine placement.
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Green Chemistry Approaches: Replacing toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME).
Biological Screening
Collaborative studies with pharmaceutical companies could evaluate the compound’s bioactivity against microbial pathogens or cancer cell lines. Structure-activity relationship (SAR) studies would clarify the impact of bromine and methyl substituents.
Computational Modeling
Density functional theory (DFT) calculations could predict reaction pathways and optimize conditions before experimental validation. Molecular docking studies may identify therapeutic targets for this triazole derivative.
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